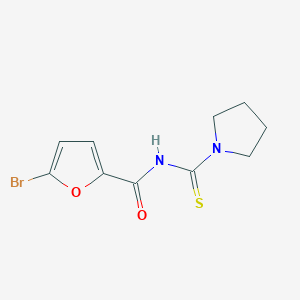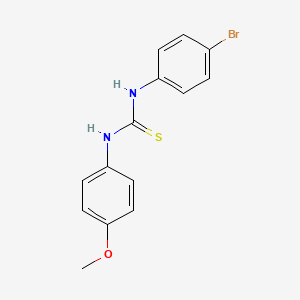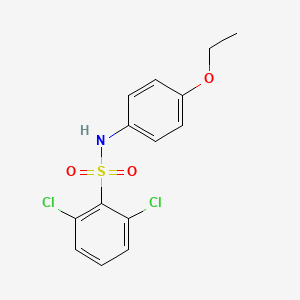
5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as BCTF and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of BCTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BCTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. BCTF has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
BCTF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. BCTF has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. BCTF has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using BCTF in lab experiments. BCTF has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of BCTF is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BCTF. One potential direction is to investigate the potential of BCTF as a chemotherapeutic agent for various types of cancer. Another potential direction is to investigate the potential of BCTF as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of BCTF and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis method of BCTF involves the reaction of 2-furoyl chloride with pyrrolidine-1-carbodithioic acid to form 5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction is then allowed to proceed at room temperature for several hours, after which the product is extracted and purified.
Aplicaciones Científicas De Investigación
BCTF has been extensively studied for its potential applications in scientific research. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. BCTF has been shown to have anticancer properties and has been used in research studies to investigate its potential as a chemotherapeutic agent. It has also been used in research studies to investigate its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-(pyrrolidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c11-8-4-3-7(15-8)9(14)12-10(16)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYDUDXLSFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)

![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)




![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)